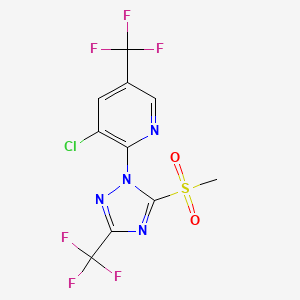

3-chloro-2-(5-(methylsulfonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-[5-methylsulfonyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF6N4O2S/c1-24(22,23)8-19-7(10(15,16)17)20-21(8)6-5(11)2-4(3-18-6)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPYGVRMENUKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-chloro-2-(5-(methylsulfonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . The structure includes a pyridine ring substituted with trifluoromethyl and triazole groups, which are known to enhance biological activity.

Biological Activity Overview

This compound falls under the category of triazoles, which have been extensively studied for their antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Triazole derivatives are known for their potent antimicrobial effects. This compound has shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

- Antifungal Activity : Similar to other triazoles, this compound exhibits antifungal properties, making it a candidate for treating fungal infections.

- Anticancer Potential : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways essential for microbial survival and cancer cell proliferation.

- Inhibition of Ergosterol Biosynthesis : Triazoles inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol synthesis in fungi. This leads to increased membrane permeability and ultimately fungal cell death.

- DNA Interaction : The presence of the triazole ring allows for interaction with nucleic acids, potentially disrupting DNA replication in pathogenic organisms.

Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 μg/mL against several strains including E. coli and S. aureus, outperforming traditional antibiotics like vancomycin and ciprofloxacin .

Antifungal Activity

In another study focusing on antifungal properties, the compound exhibited significant activity against Candida albicans with an MIC of 2 μg/mL compared to fluconazole's MIC of 16 μg/mL . This indicates a promising potential for treating resistant fungal infections.

Anticancer Properties

Research on the anticancer effects of triazole derivatives highlighted that compounds similar to this one could induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs include:

Key Observations:

- Sulfonyl vs. Methylsulfonyl Groups: The target compound’s methylsulfonyl group (-SO₂CH₃) increases steric bulk compared to the sulfonyl (-SO₂-) group in the second analog.

- Heterocycle Comparison : Replacing triazole with pyrazole (as in the third analog) alters hydrogen-bonding capacity and ring strain. Pyrazoles typically exhibit higher basicity than triazoles, affecting interactions with biological targets .

- Trifluoromethyl Positioning : Dual trifluoromethyl groups on both pyridine and triazole in the target compound amplify electron-withdrawing effects, which could stabilize negative charges in enzymatic binding pockets .

Physicochemical and Spectroscopic Properties

- NMR Analysis : Evidence from analogous compounds (e.g., Rapa derivatives) shows that substituents in regions A (positions 39–44) and B (positions 29–36) induce distinct chemical shifts. For the target compound, the methylsulfonyl group likely deshields nearby protons, causing upfield or downfield shifts compared to sulfonyl-containing analogs (Figure 6, ).

- Lumping Strategy Relevance : While lumping strategies group structurally similar compounds for modeling, the target’s methylsulfonyl group may necessitate separate consideration due to divergent reactivity in oxidation or hydrolysis pathways .

Pharmacological Potential

- Fluorine-Containing Pharmaceuticals : Over 30% of FDA-approved drugs contain fluorine. The target’s trifluoromethyl groups align with trends in kinase inhibitors (e.g., JAK/STAT inhibitors) and antimicrobial agents, where fluorine enhances membrane permeability and target affinity .

- Pyridine-Triazole Synergy : Pyridine-triazole hybrids are explored for anti-inflammatory activity. The methylsulfonyl group in the target compound could modulate COX-2 inhibition efficacy compared to sulfonyl analogs .

Environmental and Metabolic Stability

- Degradation Pathways : The methylsulfonyl group may slow environmental degradation compared to sulfonyl analogs, increasing persistence in aquatic systems. This contrasts with pyrazole derivatives, which often undergo rapid ring-opening reactions .

Preparation Methods

Preparation of the Pyridine Core: 3-chloro-5-(trifluoromethyl)pyridine Derivatives

The pyridine ring substituted at positions 3 and 5 with chlorine and trifluoromethyl groups respectively is a critical intermediate. Several methods have been reported for preparing these pyridine derivatives:

Halogenation and Chlorination of Pyridine Precursors: Starting from 2-chloro-5-(chloromethyl)pyridine, controlled chlorination under steam-heated conditions with chlorine gas can yield 2,3-dichloro-5-(trifluoromethyl)pyridine intermediates, which can be further elaborated.

Introduction of Trifluoromethyl Groups: Trifluoromethyl substitution is typically introduced via electrophilic trifluoromethylation or by using trifluoromethylated building blocks. The presence of trifluoromethyl groups at the 5-position enhances the electronic properties and stability of the pyridine ring.

Cyanation and Activation: For further functionalization, 3-chloro-2-cyano-5-trifluoromethyl pyridine can be prepared by reacting 3-chloro-2-R-5-trifluoromethyl pyridine with activating agents such as 4-dimethylaminopyridine in solvents like acetone, followed by cyanide addition in water/dichloromethane biphasic systems. This method avoids toxic nitrile solvents, uses low-toxicity solvents such as dichloromethane, and achieves yields over 85% with minimal cyanide excess (1-1.5 equivalents).

Synthesis of the 1,2,4-Triazole Moiety with Methylsulfonyl and Trifluoromethyl Substituents

The triazole ring is a key heterocyclic fragment, substituted at positions 3 and 5 with trifluoromethyl and methylsulfonyl groups respectively. Preparation typically involves:

Cyclization Reactions: Formation of 1,2,4-triazoles generally proceeds via cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or nitriles bearing the trifluoromethyl substituent.

Introduction of Methylsulfonyl Group: The methylsulfonyl substituent can be introduced by oxidation of methylthio precursors or by sulfonylation reactions using methylsulfonyl chloride or related reagents under controlled conditions.

Trifluoromethylation: Incorporation of trifluoromethyl groups on the triazole ring is often achieved via trifluoromethylated starting materials or by direct trifluoromethylation using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent in the presence of catalysts.

Coupling of the Pyridine and Triazole Units

The final compound is formed by linking the triazole moiety to the pyridine ring at the 2-position. This coupling can be achieved through:

Nucleophilic Substitution: The 2-position of the pyridine ring bearing a leaving group (e.g., chlorine or cyano) can undergo nucleophilic substitution with the triazole nitrogen to form the N-1 linked pyridine-triazole structure.

Cross-Coupling Reactions: Palladium-catalyzed coupling methods such as Suzuki or Buchwald-Hartwig amination may be employed, especially if the triazole or pyridine is functionalized with boronic acids or halides respectively.

Reaction Conditions: Typical conditions involve polar aprotic solvents (DMF, DMSO), bases (triethylamine, sodium hydride), and elevated temperatures (60-120°C) to facilitate coupling.

Representative Preparation Procedure (Based on Patent and Literature Data)

Research Findings and Optimization Notes

Solvent Selection: The use of dichloromethane and acetone as solvents in cyanation and activation steps reduces environmental impact compared to traditional nitrile solvents like acetonitrile or propionitrile.

Activator Use: 4-Dimethylaminopyridine (DMAP) is an efficient activator in the salt-forming step, improving reaction rates and yields.

Yield and Purity: The two-step cyanation and salt formation process achieves yields exceeding 85%, with minimal cyanide consumption, reducing toxic waste.

Environmental and Industrial Considerations: The described methods emphasize solvent recycling, low toxicity, and simplified purification, making them suitable for scale-up and industrial production.

Structural Characterization: Crystallographic studies of related pyridine derivatives confirm the stability and electronic properties imparted by trifluoromethyl and chloro substituents, which influence reactivity in subsequent steps.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-chloro-2-R-5-trifluoromethyl pyridine, hydrazine derivatives, methylsulfonyl reagents |

| Solvents | Acetone, dichloromethane, water, DMF |

| Activators | 4-Dimethylaminopyridine (DMAP) |

| Temperature Range | 10°C (cyanation) to reflux (acetone step) |

| Reaction Time | 2-6 hours depending on step |

| Yield Range | >85% for cyanation; moderate to high for coupling |

| Environmental Notes | Avoids toxic nitrile solvents; solvent recycling; low cyanide excess |

| Purification | Filtration, vacuum drying, aqueous washes |

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis involves sequential substitution and coupling reactions. Key steps include:

- Nucleophilic substitution of the chlorine atom on the pyridine ring using amines or thiols under basic conditions .

- Introduction of the methylsulfonyl group via oxidation of a methylthio intermediate or direct sulfonylation with methanesulfonyl chloride .

- Suzuki-Miyaura coupling to link the triazole and pyridine moieties, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) .

- Trifluoromethylation of the triazole ring using CF₃Cu or CF₃I under radical conditions .

Q. Which spectroscopic techniques are recommended for structural characterization?

- ¹H/¹³C NMR : Assign substituent positions (e.g., distinguish between triazole and pyridine protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve ambiguous configurations, particularly for sterically hindered trifluoromethyl groups .

Q. What stability considerations apply during storage?

- Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of sulfonyl and trifluoromethyl groups.

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability .

Advanced Research Questions

Q. How can low yields during triazole ring formation be addressed?

- Optimize reaction conditions : Use anhydrous solvents (e.g., THF, DMF) and controlled temperatures (60–80°C) to minimize side reactions.

- Mitigate steric hindrance : Introduce the trifluoromethyl group before coupling to reduce steric clashes .

- Monitor intermediates : Use TLC or HPLC to track reaction progress and isolate pure intermediates .

Q. How to resolve contradictions between experimental and computational NMR data?

- Re-examine sample purity : Use HPLC (≥98% purity threshold) to rule out impurities affecting shifts .

- Improve computational models : Apply higher-level DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model) .

- Cross-validate with analogs : Compare shifts to structurally related compounds (e.g., 2-amino-3-chloro-5-trifluoromethylpyridine) .

Q. What strategies enhance reactivity in cross-coupling reactions?

- Ligand screening : Use electron-rich ligands (e.g., XPhos) to improve Pd catalyst efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) for Suzuki-Miyaura coupling .

- Pre-activate substrates : Convert pyridine to a boronic ester for improved coupling efficiency .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Modify substituents :

- Replace the chlorine atom with amines or alkoxy groups to alter electronic properties .

- Substitute methylsulfonyl with other sulfonamides (e.g., tosyl) to probe steric effects .

Q. What methods improve solubility for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.